N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine

Description

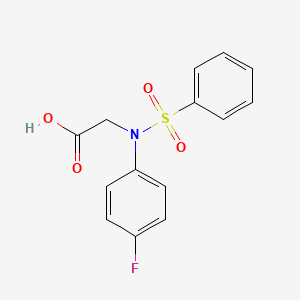

N-(4-Fluorophenyl)-N-(phenylsulfonyl)glycine is a glycine derivative featuring a fluorine-substituted phenyl group and a phenylsulfonyl moiety attached to the amino nitrogen. The compound’s molecular formula is inferred as C₁₄H₁₂FNO₄S, with a calculated molecular weight of 309.31 g/mol.

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-4-fluoroanilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c15-11-6-8-12(9-7-11)16(10-14(17)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMQAQIMIHSBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256092 | |

| Record name | N-(4-Fluorophenyl)-N-(phenylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117309-42-9 | |

| Record name | N-(4-Fluorophenyl)-N-(phenylsulfonyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117309-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-N-(phenylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a glycine backbone with a fluorinated phenyl group and a phenylsulfonyl moiety. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability , which may improve its binding affinity to various biological targets compared to non-fluorinated analogs .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Inhibition of Glycine Transporters : The compound acts as an inhibitor of glycine transporter type 1 (GlyT1), which regulates synaptic glycine levels in the central nervous system. By inhibiting GlyT1, it can increase synaptic glycine concentration, potentially enhancing NMDA receptor function vital for cognitive processes such as learning and memory .

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in amino acid metabolism, such as alanine transaminase and D-amino acid oxidase. These interactions suggest potential applications in treating metabolic disorders .

Anti-inflammatory and Analgesic Effects

This compound has been studied for its anti-inflammatory and analgesic properties. It appears to modulate pathways associated with inflammation and pain perception by interacting with specific molecular targets, although the detailed mechanisms are still under investigation .

Enzyme Interaction Studies

Interaction studies have demonstrated that this compound binds to various biological targets, influencing their activity. This includes:

- Alanine Transaminase : Inhibitory effects on this enzyme could have implications for liver function regulation.

- D-amino Acid Oxidase : Targeting this enzyme may affect neurotransmitter metabolism, potentially influencing mood and cognitive functions .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Cognitive Enhancement : A study indicated that inhibition of GlyT1 by compounds similar to this compound significantly enhanced long-term potentiation in hippocampal neurons, suggesting potential benefits in cognitive enhancement therapies .

- Pain Modulation : Research has shown that compounds with similar structures exhibit significant analgesic effects in animal models of pain, indicating the therapeutic potential of this compound in pain management .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine | Dual functional groups; enzyme inhibition | Potential anti-cancer properties |

| N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine | Enhanced binding affinity due to fluorination | GlyT1 inhibition; cognitive enhancement |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural analogs, highlighting substituent effects on molecular weight, solubility, and therapeutic relevance:

Key Structural and Functional Differences

- Methoxy () and methyl () groups are electron-donating, reducing reactivity .

- Solubility : Free carboxylic acid (target compound) offers higher aqueous solubility than methyl esters () or amides () .

Research Findings and Therapeutic Potential

- Aldose Reductase Inhibition : N-(Phenylsulfonyl)glycines are established inhibitors of rat lens aldose reductase, a target in diabetic complications. Fluorine and chlorine substituents enhance inhibitory activity compared to methoxy or methyl groups .

- Synthetic Accessibility : General synthesis involves reacting sulfonyl chlorides with glycine derivatives under basic conditions (pH 8–9), followed by acidification to isolate the product .

- Therapeutic Patents : Derivatives like N-(phenylsulfonyl)glycines are patented for use in treating oxidative stress-related diseases, underscoring their pharmacological relevance .

Notes

- Availability: Some analogs (e.g., phenoxyphenyl variant) are discontinued (), while others (e.g., chlorophenyl derivatives) remain commercially available .

- Synthetic Challenges : Sterically hindered analogs require optimized reaction conditions to avoid byproducts .

- Biological Data : Direct activity data for the target compound is lacking; inferences are drawn from structural analogs .

Data Tables

Table 1: Molecular Properties of Selected Analogs

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | 309.31 | 2.8 | 1 | 5 |

| N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine | 383.42 | 4.1 | 1 | 6 |

| N-(4-Chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine | 355.80 | 3.5 | 1 | 6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.